molecular formula C16H22N2S B4646781 N-bicyclo[2.2.1]hept-2-yl-N'-(4-methylbenzyl)thiourea

N-bicyclo[2.2.1]hept-2-yl-N'-(4-methylbenzyl)thiourea

Cat. No. B4646781
M. Wt: 274.4 g/mol
InChI Key: VYMGKHKBPOLYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-bicyclo[2.2.1]hept-2-yl-N'-(4-methylbenzyl)thiourea is a chemical compound that has been found to have potential applications in scientific research. This compound is a thiourea derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail. In 2.1]hept-2-yl-N'-(4-methylbenzyl)thiourea.

Mechanism of Action

The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-N'-(4-methylbenzyl)thiourea is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in tumor growth and inflammation. It has also been suggested that this compound may inhibit the synthesis of certain proteins that are involved in bacterial growth.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-N'-(4-methylbenzyl)thiourea has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in human cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines in animal models of inflammatory diseases. Additionally, this compound has been found to inhibit the growth of various bacteria, including both gram-positive and gram-negative bacteria.

Advantages and Limitations for Lab Experiments

N-bicyclo[2.2.1]hept-2-yl-N'-(4-methylbenzyl)thiourea has several advantages for lab experiments. This compound is relatively easy to synthesize, and it can be obtained in good yield and purity. Additionally, this compound has been found to have potent anti-tumor, anti-inflammatory, and antibacterial activity, making it a useful tool for studying these biological processes.
However, there are also limitations to using N-bicyclo[2.2.1]hept-2-yl-N'-(4-methylbenzyl)thiourea in lab experiments. This compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. Additionally, the mechanism of action of this compound is not fully understood, which may limit its usefulness for certain types of experiments.

Future Directions

There are several future directions for research on N-bicyclo[2.2.1]hept-2-yl-N'-(4-methylbenzyl)thiourea. One direction is to further investigate the mechanism of action of this compound, particularly with regards to its anti-tumor and anti-inflammatory activity. Another direction is to study the pharmacokinetics and toxicity of this compound in vivo, which may help to determine its potential as a therapeutic agent. Additionally, further studies are needed to determine the efficacy of this compound against various types of cancer and bacterial infections.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-N'-(4-methylbenzyl)thiourea has potential applications in scientific research. This compound has been found to have anti-tumor activity, and it has been shown to inhibit the growth of human cancer cells in vitro. It has also been found to have anti-inflammatory properties, and it has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, this compound has been found to have antibacterial activity, and it has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-3-[(4-methylphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2S/c1-11-2-4-12(5-3-11)10-17-16(19)18-15-9-13-6-7-14(15)8-13/h2-5,13-15H,6-10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMGKHKBPOLYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=S)NC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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